RAF265 is a synthetic, orally bioavailable small molecule that acts as a potent inhibitor of various kinases, including c-Raf, wild-type B-Raf, mutant B-Raf (V600E), and VEGFR-2. [ [], [] ] Its primary role in scientific research stems from its ability to disrupt the Ras/Raf/MEK/ERK signaling pathway, a critical cascade involved in cell proliferation, survival, and other cellular processes often dysregulated in cancer. [ [], [], [] ]
Future Directions
Clinical Translation: While RAF265 showed promise in preclinical settings, its clinical development was hampered by dose-limiting toxicities. Further research may focus on optimizing its structure or exploring alternative dosing schedules to enhance its therapeutic window. [ [], [] ]
Related Compounds
Sorafenib (BAY 43-9006, Nexavar)
PLX4032 (Vemurafenib)
Compound Description: PLX4032 (Vemurafenib) is a potent and specific inhibitor of the V600E BRAF mutant []. It demonstrates significant anti-proliferative activity in BRAFV600E melanoma cell lines, inducing cell cycle arrest and apoptosis by decreasing p-ERK levels []. PLX4032 has shown promising results in clinical trials for BRAFV600E mutant melanomas, inducing tumor regression in a significant proportion of patients [, ].
Relevance: PLX4032 is a more potent and selective inhibitor of the BRAFV600E mutant compared to RAF265 []. While RAF265 exhibits inhibitory activity against both wild-type and mutant BRAF, PLX4032 specifically targets the V600E mutation, offering potentially greater efficacy and reduced off-target effects in BRAFV600E-driven cancers [].
SB590885
Compound Description: SB590885 is a small molecule inhibitor targeting BRAF kinase [].
Relevance: Like RAF265, SB590885 directly inhibits BRAF, placing it in the same mechanistic class of kinase inhibitors. This suggests a potential overlap in their anti-tumor activities and potential for synergistic effects when combined with other agents [].
XL281
Compound Description: XL281 is a small molecule inhibitor designed to target BRAF kinase [].
Relevance: Similar to RAF265, XL281 directly inhibits BRAF, placing it within the same mechanistic class of targeted therapies []. This shared targeting of BRAF suggests a potential for overlapping anti-tumor effects and a potential need for careful consideration when combining these agents with others to avoid unexpected interactions.
PD325901
Compound Description: PD325901 is a selective inhibitor of MEK, a downstream kinase in the RAS/RAF/MEK/ERK signaling pathway [, ]. It is often used in combination with other targeted therapies, like RAF inhibitors, to enhance their anti-tumor effects [].
Relevance: PD325901 inhibits MEK, a downstream target of RAF kinases in the MAPK pathway, making it a functionally related compound to RAF265 []. Combination therapies using both RAF inhibitors, like RAF265, and MEK inhibitors, like PD325901, are being investigated for their potential to enhance anti-tumor activity and delay the emergence of drug resistance [, ].
RAD001 (Everolimus)
Compound Description: RAD001 (Everolimus) is an inhibitor of mTOR, a key regulator of cell growth, proliferation, and survival []. It is often used in combination with other targeted therapies to enhance antitumor effects [].
Relevance: RAD001 targets the mTOR pathway, which can be activated downstream of both PI3K and RAS/RAF signaling. Combining RAD001 with RAF265 demonstrated enhanced antitumor activity in cell lines harboring both KRAS and PIK3CA mutations []. This suggests a potential for synergistic effects when targeting both pathways simultaneously in specific tumor types.
ZSTK474
Compound Description: ZSTK474 is a potent and selective inhibitor of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival [].
Relevance: ZSTK474 targets the PI3K pathway, which can interact with the RAS/RAF/MEK/ERK pathway targeted by RAF265. Combining RAF265 and ZSTK474 synergistically inhibited tumor cell viability and induced apoptosis in medullary thyroid cancer cells, highlighting the potential for synergistic effects when targeting both pathways simultaneously [].
TKI258
Compound Description: TKI258 is a multi-targeted tyrosine kinase inhibitor targeting PDGFR, FGFR, and VEGFR [].
Relevance: Like RAF265, TKI258 displays multi-kinase inhibitory activity, but its target profile differs. While RAF265 primarily targets RAF kinases and VEGFR2, TKI258 focuses on PDGFR, FGFR, and VEGFR []. This distinction highlights the diverse range of kinase inhibitors being investigated for cancer therapy and the importance of understanding their unique target profiles.
17-AAG
Compound Description: 17-AAG is a geldanamycin derivative that acts as an inhibitor of heat shock protein 90 (HSP90) [].
Relevance: While structurally dissimilar to RAF265, 17-AAG targets HSP90, a chaperone protein that regulates the stability and function of various client proteins, including some involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways []. This suggests that 17-AAG, although structurally distinct from RAF265, can indirectly affect pathways relevant to RAF265's mechanism of action, highlighting the interconnectedness of cellular signaling networks.
Source and Classification
RAF265 is classified as an antineoplastic agent due to its role in inhibiting tumor growth. It is derived from a series of chemical modifications aimed at enhancing the potency and selectivity of B-Raf inhibitors. The compound has been synthesized and characterized through various chemical processes that optimize its pharmacological properties .
Synthesis Analysis
Methods
The synthesis of RAF265 involves several key steps that include the formation of various chemical moieties necessary for its activity. The synthetic route typically begins with the preparation of a central phenyl-pyridyl ether structure through nucleophilic aromatic substitution. Subsequent reactions include methylation and reduction processes to yield the final compound.
Technical Details
Starting Materials: The synthesis often begins with chloropyridine and 3-nitro-4-aminophenol.
Key Reactions:
Nucleophilic Aromatic Substitution: This step forms the core structure by reacting chloropyridine with an appropriate nucleophile.
Methylation: Methylation of nitrogen atoms is performed using phase transfer catalysis.
Reduction: Reduction reactions are carried out using lithium aluminum hydride followed by oxidation steps to achieve the desired aldehyde intermediates .
Molecular Structure Analysis
Structure
RAF265 has a complex molecular structure characterized by multiple functional groups that contribute to its kinase inhibitory activity. The structural formula includes a central imidazole ring, which is critical for binding to the kinase active sites.
Data
Molecular Formula: C18H17ClN4O2
Molecular Weight: 364.81 g/mol
Key Structural Features: The imidazole ring interacts with key residues in the B-Raf protein, facilitating effective inhibition .
Chemical Reactions Analysis
Reactions
RAF265 undergoes various chemical reactions that enhance its activity against target kinases. These reactions include binding interactions with ATP-binding sites of kinases, leading to competitive inhibition.
Technical Details
Inhibition Mechanism: RAF265 binds to the active site of kinases such as B-Raf and C-Raf, preventing their phosphorylation activity.
IC50 Values: The half-maximal inhibitory concentration (IC50) values for RAF265 against B-Raf V600E are reported to be as low as 0.0005 μM, indicating high potency .
Mechanism of Action
Process
The mechanism of action of RAF265 involves the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. By blocking this pathway, RAF265 induces apoptosis in tumor cells.
Data
Signaling Pathway Inhibition: Treatment with RAF265 leads to decreased phosphorylation levels of MEK and ERK proteins in cancer cell lines.
Apoptotic Effects: Flow cytometry studies have shown increased apoptosis rates in cells treated with RAF265, suggesting a caspase-dependent mechanism .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: RAF265 is typically presented as a white to off-white solid.
Solubility: It exhibits good solubility in dimethyl sulfoxide (DMSO), facilitating its use in laboratory settings.
Chemical Properties
Stability: RAF265 remains stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
Reactivity: The compound's reactivity is primarily dictated by its ability to form hydrogen bonds with target proteins .
Applications
Scientific Uses
RAF265 has been extensively studied for its potential applications in cancer therapy. Its ability to inhibit key signaling pathways makes it a candidate for combination therapies with other anticancer agents.
Cancer Treatment: Primarily investigated for melanoma and colorectal cancer treatment due to its potent inhibitory effects on mutant B-Raf proteins.
Combination Therapy: Studies suggest enhanced efficacy when used alongside other drugs like 5-fluorouracil in colorectal cancer models .
Antiviral Potential: Recent research indicates that RAF265 may also exhibit antiviral properties against certain viruses by interfering with viral entry mechanisms .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.